molecular formula C8H14O3 B060851 3-Pentyloxirane-2-carboxylic acid CAS No. 173935-82-5

3-Pentyloxirane-2-carboxylic acid

Katalognummer B060851
CAS-Nummer: 173935-82-5
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: VCWSTSRUGKXXQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pentyloxirane-2-carboxylic acid, also known as POCA, is a cyclic organic compound that belongs to the family of oxiranes. POCA has been the subject of scientific research due to its unique structure and properties.

Wirkmechanismus

3-Pentyloxirane-2-carboxylic acid is a reactive molecule that can undergo various chemical reactions such as nucleophilic substitution, ring-opening reactions, and polymerization. Its oxirane ring can be opened by nucleophiles such as amines or thiols, leading to the formation of new compounds. This compound can also undergo polymerization to form poly(this compound) which has potential applications as a biodegradable polymer.
Biochemical and Physiological Effects
This compound has been shown to have antimicrobial properties against various bacteria such as Escherichia coli and Staphylococcus aureus. It has also been studied for its potential as an anticancer agent, where it can induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

3-Pentyloxirane-2-carboxylic acid is a relatively stable compound that can be easily synthesized in the laboratory. Its reactivity and unique structure make it a useful building block for the synthesis of complex organic molecules. However, its low solubility in water can limit its applications in some fields such as medicinal chemistry.

Zukünftige Richtungen

There are several future directions for the scientific research of 3-Pentyloxirane-2-carboxylic acid. One potential application is in the development of biodegradable polymers for use in biomedical applications. This compound can also be used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as an antimicrobial and anticancer agent.
Conclusion
In conclusion, this compound is a cyclic organic compound that has been the subject of scientific research due to its unique structure and properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry, and further research is needed to fully understand its potential.

Synthesemethoden

3-Pentyloxirane-2-carboxylic acid can be synthesized through the epoxidation of pent-2-ene using peracetic acid as an oxidant and a catalyst such as molybdenum or tungsten. The reaction takes place under mild conditions and gives a high yield of this compound. The purity of this compound can be further improved using techniques such as recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

3-Pentyloxirane-2-carboxylic acid has been studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. Its unique structure and reactivity make it a useful building block for the synthesis of complex organic molecules. This compound has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction.

Eigenschaften

CAS-Nummer

173935-82-5

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

3-pentyloxirane-2-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-2-3-4-5-6-7(11-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)

InChI-Schlüssel

VCWSTSRUGKXXQI-UHFFFAOYSA-N

SMILES

CCCCCC1C(O1)C(=O)O

Kanonische SMILES

CCCCCC1C(O1)C(=O)O

Synonyme

Oxiranecarboxylic acid, 3-pentyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.